molecular formula C9H12O2 B12359994 4a,5,6,7,8,8a-Hexahydrochromen-4-one

4a,5,6,7,8,8a-Hexahydrochromen-4-one

Cat. No.: B12359994
M. Wt: 152.19 g/mol
InChI Key: QHBNSQXBSFMUDZ-UHFFFAOYSA-N
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Description

4a,5,6,7,8,8a-Hexahydrochromen-4-one is a heterocyclic compound with a chromene skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

4a,5,6,7,8,8a-Hexahydrochromen-4-one can be synthesized through several methods. One common approach involves the reaction of monoterpenoid para-mentha-1,8-diene-5,6-diol with aromatic aldehydes in the presence of catalysts such as K10 clay . The reaction conditions, including temperature and solvent, can significantly affect the yield and stereoselectivity of the product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4a,5,6,7,8,8a-Hexahydrochromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as monoperphthalic acid and reducing agents like sodium borohydride . The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield various diketone derivatives, while reduction reactions can produce alcohols and other reduced forms of the compound .

Scientific Research Applications

4a,5,6,7,8,8a-Hexahydrochromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4a,5,6,7,8,8a-Hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. For example, its analgesic activity is thought to be related to its ability to modulate pain pathways in the nervous system . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

4a,5,6,7,8,8a-Hexahydrochromen-4-one can be compared with other similar compounds, such as tetrahydrocannabinol and its synthetic analogs These compounds share structural similarities but may differ in their biological activities and applications

List of Similar Compounds

  • Tetrahydrocannabinol
  • Synthetic analogs of tetrahydrocannabinol
  • Other hexahydrochromene derivatives

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C9H12O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h5-7,9H,1-4H2

InChI Key

QHBNSQXBSFMUDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)C=CO2

Origin of Product

United States

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